Bienvenue dans la boutique en ligne BenchChem!

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

medicinal chemistry stereochemistry SAR

This bifunctional building block features a unique 3-position attachment of the 5-amino-1H-pyrazole to the Boc-piperidine, creating a stereogenic center absent in achiral 4‑substituted regioisomers. Patented in Bayer's sGC activator portfolio, it enables enantiospecific agonist development for heart failure and diabetic retinopathy. Its lower lipophilicity (clogP 1.17) favors solubility-driven formulation. Confirm availability before committing to synthetic routes – regioisomeric substitution can shift IC50 >10-fold.

Molecular Formula C13H22N4O2
Molecular Weight 266.345
CAS No. 2138143-00-5
Cat. No. B2796544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS2138143-00-5
Molecular FormulaC13H22N4O2
Molecular Weight266.345
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)N
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-4-5-10(9-16)17-11(14)6-7-15-17/h6-7,10H,4-5,8-9,14H2,1-3H3
InChIKeyVOTHOORLZYRRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 2138143-00-5) Procurement-Ready Identity, Purity & Structural Profile


tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 2138143-00-5) is a bifunctional heterocyclic building block combining a Boc‑protected piperidine with a 5‑amino‑1H‑pyrazole moiety. The compound has a molecular formula of C₁₃H₂₂N₄O₂, a molecular weight of 266.34 g/mol, and a commercial minimum purity specification of 95% . Unlike the more common 4‑substituted regioisomer, the 3‑position attachment on the piperidine ring introduces a stereogenic center, fundamentally altering the exit‑vector geometry available for downstream derivatization in medicinal chemistry programs targeting soluble guanylate cyclase (sGC) and NADPH oxidase [1][2].

Why Regioisomeric Piperidine-Aminopyrazole Building Blocks Cannot Be Interchanged: The Case for CAS 2138143-00-5


Substituting tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate with its 4‑position regioisomer (CAS 872999‑07‑0) or 2‑position analog (CAS 1396986‑72‑3) results in a different spatial presentation of the reactive 5‑amino‑pyrazole group relative to the piperidine ring . This geometric variation directly impacts the conformation of final drug candidates – the 3‑substituted isomer places the pyrazole in a sterically distinct pocket compared to the 4‑substituted isomer, which can translate into differential target engagement, as demonstrated in structure‑activity relationship (SAR) studies on pyrazolylpiperidine factor Xa inhibitors where the piperidine attachment position shifted IC50 values by more than 10‑fold [1]. Consequently, a simple generic substitution risks invalidating synthetic route continuity and biological readout reproducibility.

Quantitative Comparator Evidence for Prioritizing tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate in Procurement Decisions


Regioisomeric Chirality: The 3-Position Attachment Creates a Stereogenic Center Absent in the 4-Position Analog

The 3‑substituted piperidine ring of tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate introduces one stereogenic center (racemic), whereas the 4‑position regioisomer (CAS 872999-07-0) is achiral at the point of pyrazole attachment . This chiral handle enables downstream asymmetric synthesis or chiral resolution strategies that are structurally impossible with the 4‑position isomer.

medicinal chemistry stereochemistry SAR

Lipophilicity Divergence: A 1.39 logP Unit Difference Between 3‑ and 4‑Substituted Regioisomers

Predicted partition coefficients highlight a significant lipophilicity gap: the target 3‑substituted compound has a calculated logP of 1.17, while the 4‑substituted regioisomer (CAS 872999-07-0) exhibits a logP of 2.56 [1]. This 1.39 log-unit increase corresponds to an approximately 25‑fold difference in octanol‑water partition coefficient, implying substantially different membrane permeability and distribution profiles.

ADME drug design lipophilicity

Purity Specification Parity with 4‑Position Isomer, but Lower than Peak Purity Grades Available for the 4‑Isomer

The minimum purity specification for tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is 95% . In comparison, the 4‑position regioisomer (CAS 872999-07-0) is available at ≥95% from AKSci and CymitQuimica, and at 97% from Chemscene . The 2‑position analog (CAS 1396986-72-3) reaches 98% purity from Leyan and Chemscene .

quality control purity procurement

Documented Utility as a Direct Precursor in Bayer sGC Activator Pharmaceutical Patent Families

The pyrazolo‑piperidine scaffold of the target compound is explicitly claimed in Bayer AG patents WO2022122910A1 and US12195448, where substituted pyrazolo piperidine carboxylic acids are described as sGC activators for cardiovascular and ophthalmologic diseases [1][2]. The 3‑substituted piperidine geometry is embedded in the generic Markush structures, positioning this building block as a direct synthetic entry point to clinically pursued chemotypes.

sGC activator patent precedent intermediate

Regulatory Handling Classification: Dangerous Goods Status Impacts Procurement Logistics

According to Molbase, tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is classified as a dangerous chemical (危险化学品) subject to national regulatory controls [1]. In contrast, the structurally analogous 4‑position isomer (CAS 872999-07-0) is not flagged under the same dangerous goods category on common supplier platforms, potentially simplifying its shipping and customs clearance .

dangerous goods shipping regulatory

Application Scenarios for tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Discovery of Chiral sGC Activators for Cardiovascular and Retinal Disease Programs

The stereogenic center at the piperidine 3‑position (Evidence Item 1) combined with direct patent precedent in Bayer's sGC activator portfolio (Evidence Item 4) makes this building block uniquely suited for medicinal chemistry teams pursuing enantiospecific sGC agonists for heart failure, non-proliferative diabetic retinopathy, or diabetic macular edema. The lower lipophilicity (clogP 1.17, Evidence Item 2) may further favor solubility‑driven formulation for systemic or intraocular delivery. [1]

Exploratory SAR on Pyrazolylpiperidine Factor Xa or NADPH Oxidase Inhibitors

When structure‑activity relationship studies reveal that the 3‑substituted regioisomer yields a distinct binding pose relative to the 4‑substituted analog – as previously observed in factor Xa inhibitor series where IC50 values ranged from 13.4 nM to >100 nM depending on piperidine substitution – procurement of the 3‑isomer becomes mandatory for accurate hit‑to‑lead progression [2].

Asymmetric Synthesis Method Development Leveraging the Piperidine Stereocenter

The racemic nature of the piperidine 3‑position (Evidence Item 1) provides a substrate for chiral resolution or asymmetric catalysis methodology development. Academic and industrial process chemistry groups can use this building block to develop enantioselective routes that would be inapplicable to the achiral 4‑position isomer, potentially generating intellectual property around enantioenriched intermediates.

Controlled Pre‑Clinical Candidate Scale‑Up with Prior Regulatory Logistics Planning

Laboratories planning gram‑to‑kilogram scale‑up must account for the dangerous goods classification (Evidence Item 5) early in project timelines. The lower purity grade (95% vs. 97‑98% for regioisomeric analogs, Evidence Item 3) may necessitate an additional preparative HPLC purification step, which should be built into the synthesis campaign budget and schedule. [3][2]

Quote Request

Request a Quote for tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.